molecular formula C6H13NO3S B2491786 4-(Dimethylamino)-3-hydroxythiolane-1,1-dione CAS No. 89584-61-2

4-(Dimethylamino)-3-hydroxythiolane-1,1-dione

Cat. No.: B2491786
CAS No.: 89584-61-2
M. Wt: 179.23
InChI Key: XPPKKRAJTWMTRB-UHFFFAOYSA-N
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Description

4-(Dimethylamino)-3-hydroxythiolane-1,1-dione is a chemical compound of interest in synthetic organic chemistry and pharmaceutical research. While specific studies on this exact molecule are limited, its structure suggests potential utility as a versatile synthetic intermediate or precursor. The compound features both a dimethylamino group and a hydroxyl group on a thiolane-1,1-dioxide (sulfolane) scaffold, a structure known for its polar properties and presence in various biologically active molecules . Researchers may investigate its application in developing novel compounds, potentially leveraging its functional groups for further chemical modifications. Its properties may be relevant for studies in medicinal chemistry, such as in the synthesis of more complex molecules for biological evaluation. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-(dimethylamino)-1,1-dioxothiolan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3S/c1-7(2)5-3-11(9,10)4-6(5)8/h5-6,8H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPPKKRAJTWMTRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CS(=O)(=O)CC1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)-3-hydroxythiolane-1,1-dione typically involves the following steps:

    Formation of the Thiolane Ring: The thiolane ring can be synthesized through a cyclization reaction involving a suitable dione precursor and a sulfur-containing reagent.

    Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution reactions, where a dimethylamine source reacts with a suitable leaving group on the thiolane ring.

    Hydroxylation: The hydroxy group can be introduced through selective oxidation reactions, often using oxidizing agents like hydrogen peroxide or other peroxides under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and green chemistry principles may be employed to enhance yield and reduce waste.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)-3-hydroxythiolane-1,1-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines, depending on the reaction conditions.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like halides, cyanides, or other amines can be used in substitution reactions.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols or amines.

    Substitution: Various substituted thiolane derivatives.

Scientific Research Applications

4-(Dimethylamino)-3-hydroxythiolane-1,1-dione has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)-3-hydroxythiolane-1,1-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group may enhance its binding affinity to these targets, while the hydroxy group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Reactivity: The dimethylamino group in ethyl 4-(dimethylamino) benzoate enhances polymerization efficiency compared to 2-(dimethylamino) ethyl methacrylate, suggesting that electron-donating groups at aromatic positions (vs. aliphatic) improve reactivity . This trend may extend to thiolane derivatives.

Physical Properties: Thiolane-1,1-dione derivatives exhibit moderate water solubility due to sulfonyl groups, but substituents like dimethylamino (hydrophilic) or methoxyphenyl (hydrophobic) modulate this property .

Applications: Dimethylamino-containing compounds are widely used in photopolymerization (e.g., resin cements) due to their ability to accelerate curing . Thiolane derivatives may find niche roles in drug delivery or agrochemicals, as seen with structurally related pesticides (e.g., procymidone, vinclozolin) .

Biological Activity

4-(Dimethylamino)-3-hydroxythiolane-1,1-dione, also known as a thiolane derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features that may contribute to its interaction with various biological targets. The following sections provide an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a thiolane ring with a hydroxyl group and a dimethylamino substituent. This configuration is crucial for its biological activities, as it allows for interactions with enzymes and receptors within biological systems.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways critical for bacterial survival.

Anticancer Effects

Several studies have explored the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines through the activation of caspases and modulation of apoptotic pathways. Additionally, it may inhibit tumor growth by disrupting angiogenesis and reducing the proliferation of cancer cells.

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cell lines. The compound demonstrates a dose-dependent cytotoxicity profile, suggesting that higher concentrations lead to increased cell death. This property is particularly relevant for its potential use in cancer therapy.

The mechanism by which this compound exerts its biological effects involves several biochemical pathways:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic processes.
  • Reactive Oxygen Species (ROS) Generation : It has been suggested that the compound can induce oxidative stress in cells, leading to increased ROS levels which can trigger apoptosis.
  • Signal Transduction Pathways : The modulation of key signaling pathways such as MAPK and PI3K/Akt has been implicated in its anticancer effects.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of this compound against common pathogens. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. The study concluded that the compound could serve as a lead for developing new antimicrobial agents.

Study 2: Anticancer Activity

In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant reduction in cell viability (by approximately 60% at 50 µM). Flow cytometry analysis revealed an increase in apoptotic cells, supporting its potential as an anticancer therapeutic.

Research Findings Summary Table

Biological ActivityObservationsReferences
AntimicrobialMIC: 32 µg/mL against S. aureus
Anticancer60% reduction in MCF-7 viability
CytotoxicityDose-dependent cell death observed

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for 4-(Dimethylamino)-3-hydroxythiolane-1,1-dione, and how can reaction conditions be optimized?

  • Methodological Answer :

  • Route Selection : Start with a nucleophilic substitution or condensation reaction between a thiolane precursor and dimethylamine derivatives. Analogous syntheses for related compounds (e.g., thiourea derivatives) use inert atmospheres to prevent oxidation and bases like triethylamine to drive the reaction .
  • Optimization : Adjust solvent polarity (e.g., dichloromethane for better solubility), temperature (room temperature to 60°C), and stoichiometric ratios. Monitor by-products via HPLC to refine purity .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1^1H and 13^13C NMR to verify dimethylamino (-N(CH3_3)2_2) and sulfone (-SO2_2) groups. Compare chemical shifts with computational predictions (e.g., DFT calculations) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
  • IR Spectroscopy : Identify hydroxyl (-OH) and sulfone stretching vibrations (~1350-1150 cm1^{-1}) .

Q. How should researchers design in vitro assays to evaluate enzyme inhibition by this compound?

  • Methodological Answer :

  • Assay Parameters : Use enzyme-specific substrates (e.g., NADPH-dependent oxidoreductases) and control for pH (7.4), temperature (37°C), and cofactor availability.
  • Dose-Response Curves : Test concentrations from 1 nM to 100 µM. Include positive controls (known inhibitors) and measure IC50_{50} values .

Advanced Questions

Q. How can contradictions in reported biological activities of this compound be resolved across studies?

  • Methodological Answer :

  • Comparative Assays : Replicate studies under standardized conditions (e.g., identical cell lines, buffer systems).
  • Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify confounding variables (e.g., solvent effects, impurity interference) .
  • Structural Confirmation : Re-characterize the compound in-house to rule out batch-to-batch variability .

Q. What computational approaches predict interactions between this compound and target enzymes?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to model binding poses in enzyme active sites (e.g., NADPH-dependent oxidoreductases). Validate with experimental IC50_{50} data .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-enzyme complexes for >100 ns to assess stability of hydrogen bonds and hydrophobic interactions .

Q. What strategies mitigate by-product formation during large-scale synthesis?

  • Methodological Answer :

  • Continuous Flow Reactors : Enhance mixing and temperature control to minimize side reactions (e.g., over-oxidation).
  • Inline Analytics : Implement real-time UV/Vis or FTIR monitoring to adjust reagent feed rates dynamically .
  • Purification : Use gradient elution in preparative HPLC to isolate the target compound from dimers or oxidized by-products .

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